molecular formula C19H24N4OS B447056 3'-(butylsulfanyl)-6',7'-dihydrospiro(cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)

3'-(butylsulfanyl)-6',7'-dihydrospiro(cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)

Cat. No.: B447056
M. Wt: 356.5g/mol
InChI Key: KDALMMVZIYFPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-(butylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is a complex heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(butylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] typically involves the condensation of a butylthio-substituted isatin with benzene-1,2-diamine or thiosemicarbazide. The reaction conditions often require the use of a phase-transfer catalyst and an alkaline medium to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

3’-(butylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazino ring or the benzoxazepine moiety.

    Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of various reduced derivatives of the triazino and benzoxazepine rings.

Scientific Research Applications

3’-(butylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3’-(butylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spiro structure. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(butylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H24N4OS

Molecular Weight

356.5g/mol

IUPAC Name

3-butylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane]

InChI

InChI=1S/C19H24N4OS/c1-2-3-13-25-18-20-17-16(22-23-18)14-9-5-6-10-15(14)21-19(24-17)11-7-4-8-12-19/h5-6,9-10,21H,2-4,7-8,11-13H2,1H3

InChI Key

KDALMMVZIYFPBF-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)CCCCC4)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)CCCCC4)N=N1

Origin of Product

United States

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